2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide
Overview
Description
Synthesis Analysis
The synthesis of β-substituted-trifluoromethyl-ethenes, similar to the target compound, can be efficiently achieved through base-promoted reactions involving O-, N-, and S-nucleophiles with chloro-trifluoropropenes under mild conditions (Meyer & El Qacemi, 2020). These reactions provide a pathway to various fluorinated olefins, which are valuable intermediates in chemical synthesis.
Molecular Structure Analysis
The molecular and supramolecular structures of compounds with similar chloro and trifluoromethyl groups have been established through X-ray diffraction methods. These studies reveal high regio- and stereoselectivities in the formation of these compounds, which is crucial for understanding the 3D arrangement and reactivity of the target compound (Gubaidullin et al., 2004).
Chemical Reactions and Properties
Fluorinated butenolides, closely related to the target compound, demonstrate a range of nucleophilic reactions, including conjugate addition and vinylic halogen displacement. These reactions underline the chemical versatility and reactivity of such compounds, which can be extended to understand the chemical behavior of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal (Paleta et al., 2000).
Physical Properties Analysis
The physical properties, including the hyperpolarizability and molecular electrostatic potential (MEP), of fluorinated compounds similar to the target molecule have been thoroughly investigated using various computational methods. These studies offer insights into the stability, electronic distribution, and potential non-linear optical (NLO) applications of these molecules (Najiya et al., 2014).
Chemical Properties Analysis
The chemical properties of similar fluorinated compounds have been explored, revealing their potential in forming carbo- and heterocycles as well as polyfunctional compounds through reactions with π-nucleophiles. Such properties suggest the reactivity and application scope of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal in synthetic chemistry (Yakovenko et al., 2015).
Scientific Research Applications
Application in Carbohydrate Chemistry
- Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” is used as a protecting group for hydroxyl groups in carbohydrate chemistry. It has been designed, synthesized, and evaluated for this purpose .
- Methods of Application or Experimental Procedures: The compound, referred to as the Fsec group, is prepared in three steps and used to protect 4-fluorobenzyl alcohol. The Fsec group is cleaved from the resulting model compound under mild basic conditions, such as 20% piperidine in DMF .
- Results or Outcomes: The Fsec group was found to be stable under acidic conditions, such as neat acetic acid. It was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
Application in Synthesis of Sulfonyl Fluorides
- Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Results or Outcomes: The use of fluorosulfonyl radicals has opened new horizons for the synthesis of sulfonyl fluorides, providing a more efficient and concise approach compared to current methods .
Application in Photocatalytic Transformation
- Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
- Methods of Application or Experimental Procedures: The process involves an efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides with 1 mol% of iridium catalyst under the irradiation of 3 W blue LEDs .
- Results or Outcomes: Preliminary mechanistic studies proposed a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl .
Application in Synthesis of Sulfonyl Fluorides
- Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Results or Outcomes: The use of fluorosulfonyl radicals has opened new horizons for the synthesis of sulfonyl fluorides, providing a more efficient and concise approach compared to current methods .
Application in Photocatalytic Transformation
- Summary of the Application: The compound “2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide” can be used in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
- Methods of Application or Experimental Procedures: The process involves an efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides with 1 mol% of iridium catalyst under the irradiation of 3 W blue LEDs .
- Results or Outcomes: Preliminary mechanistic studies proposed a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl .
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluorophenyl sulfone, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPCRDRACVTHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938631 | |
Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide | |
CAS RN |
175203-76-6 | |
Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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